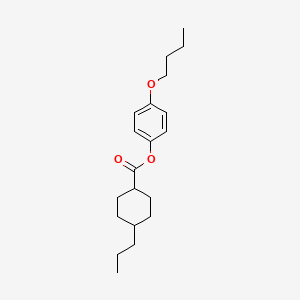

4-Butoxyphenyl 4-propylcyclohexanecarboxylate

Description

4-Butoxyphenyl 4-propylcyclohexanecarboxylate is an ester derivative comprising a 4-propylcyclohexanecarboxylate group linked to a 4-butoxyphenyl moiety. Its molecular formula is C₂₀H₃₀O₃ (molar mass: 318.45 g/mol). This compound is hypothesized to exhibit liquid crystalline (LC) properties due to its rigid cyclohexane ring and alkyl chains, making it relevant for applications in display technologies or optical materials .

Propriétés

IUPAC Name |

(4-butoxyphenyl) 4-propylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-3-5-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(6-4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOYCOSBIKGKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344468 | |

| Record name | 4-Butoxyphenyl 4-propylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67589-41-7 | |

| Record name | 4-Butoxyphenyl 4-propylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-butoxyphenyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and General Esterification Strategy

The core synthetic approach to 4-Butoxyphenyl 4-propylcyclohexanecarboxylate involves the esterification of trans-4-propylcyclohexanecarboxylic acid with 4-butoxyphenol. This reaction typically requires activation of the carboxylic acid to facilitate nucleophilic attack by the phenol hydroxyl group.

Activation of the Carboxylic Acid:

The carboxylic acid is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reagents convert the acid into a more reactive intermediate (e.g., an O-acylurea or acyl chloride), enabling ester bond formation under mild conditions.Catalysis:

Catalysts like 4-dimethylaminopyridine (DMAP) are employed to accelerate the esterification by acting as nucleophilic catalysts, enhancing the reaction rate and yield.Solvent and Conditions:

The reaction is generally performed in anhydrous, aprotic solvents such as dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis and side reactions. Ambient to slightly elevated temperatures (room temperature to 60–80°C) are common, with inert atmosphere (nitrogen or argon) to avoid moisture and oxidation.Reaction Time:

Typical reaction times range from 12 to 24 hours, depending on scale and reagent purity.Purification:

The crude product is purified by column chromatography using silica gel with a gradient of hexane and ethyl acetate or by recrystallization from ethanol/water mixtures to achieve high purity (>99%) suitable for applications such as liquid crystals.

Industrial Scale and Continuous Flow Adaptations

For large-scale production, continuous flow reactors are increasingly utilized to maintain precise control over reaction parameters, improving yield, reproducibility, and safety.

Automated Systems:

Automated flow synthesis allows for consistent mixing, temperature control, and reaction time, minimizing batch-to-batch variability.Advantages:

Continuous flow esterification reduces reaction times and enables easier scale-up compared to batch processes.

Detailed Reaction Scheme Example

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | trans-4-propylcyclohexanecarboxylic acid + DCC + DMAP in dichloromethane | Activation of carboxylic acid for esterification |

| 2 | Addition of 4-butoxyphenol under inert atmosphere | Nucleophilic attack forming ester bond |

| 3 | Stirring at room temperature for 12–24 hours | Completion of esterification |

| 4 | Work-up: filtration to remove dicyclohexylurea byproduct | Removal of insoluble byproducts |

| 5 | Purification by column chromatography or recrystallization | Isolation of pure ester product |

Analytical Validation Post-Synthesis

To confirm the successful preparation and structural integrity of this compound, multiple analytical techniques are employed:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR to verify the chemical shifts corresponding to cyclohexane ring protons, propyl side chain, phenyl ring, and butoxy substituent.

- ^13C NMR to confirm carbonyl carbon of the ester (~δ 165–175 ppm) and aromatic carbons.

Mass Spectrometry (MS):

Molecular ion peak confirming molecular weight consistent with $$C{22}H{34}O_3$$ (molecular weight approx. 346.5 g/mol).Infrared Spectroscopy (IR):

Characteristic ester carbonyl stretch around 1735 cm⁻¹ and aromatic C–O stretching bands.High-Performance Liquid Chromatography (HPLC):

To assess purity and detect trace impurities.X-ray Crystallography (if crystalline):

For definitive stereochemical confirmation of the cyclohexane ring configuration and ester linkage.

Comparative Data Table: Preparation Parameters for this compound and Related Esters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Carboxylic Acid Source | trans-4-propylcyclohexanecarboxylic acid | Purity >98% preferred |

| Phenol Derivative | 4-butoxyphenol | Purity >98% |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) or EDCI | Stoichiometric or slight excess |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Catalytic amount (~5–10 mol%) |

| Solvent | Dichloromethane or Tetrahydrofuran (THF) | Anhydrous, inert atmosphere |

| Temperature | 20–80 °C | Room temperature typical; elevated for faster reaction |

| Reaction Time | 12–24 hours | Depends on scale and reagent reactivity |

| Purification Method | Column chromatography or recrystallization | Silica gel; hexane/ethyl acetate gradient |

| Yield | 70–90% | Dependent on reaction conditions and scale |

Research Findings and Notes

The presence of the propyl substituent on the cyclohexane ring influences the steric environment, affecting reaction kinetics and product crystallinity.

Esterification via carbodiimide coupling is preferred over direct acid chloride formation due to milder conditions and fewer side reactions.

The butoxy substituent on the phenyl ring imparts solubility and influences the liquid crystalline properties of the final compound, which is relevant for its applications.

Alternative activation methods include mixed anhydrides or acid chlorides, but these often require harsher conditions and may lead to side products.

Continuous flow synthesis has been reported for related esters to improve scalability and reproducibility, though specific data for this compound is limited.

Analyse Des Réactions Chimiques

Types of Reactions

4-Butoxyphenyl 4-propylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its structure allows for various chemical transformations, including oxidation to carboxylic acids and reduction to alcohols.

Biological Studies

Research has indicated potential biological activities of 4-butoxyphenyl 4-propylcyclohexanecarboxylate, particularly its interactions with biomolecules. Studies have focused on its role in modulating enzymatic activities and its potential therapeutic properties .

Pharmaceutical Applications

The compound has been investigated for its pharmacological potential, particularly as an inhibitor of Spleen Tyrosine Kinase (Syk). This kinase is involved in signaling pathways related to inflammatory responses and autoimmune diseases. Compounds that inhibit Syk activity may offer therapeutic benefits for conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders .

Case Studies

Case Study 1: Syk Inhibition

A study explored the efficacy of compounds similar to this compound in inhibiting Syk activity. The results demonstrated significant inhibition of Syk-mediated pathways in cell cultures, suggesting potential for treating allergic and autoimmune diseases .

Case Study 2: Organic Synthesis

In another research effort, the compound was utilized as a precursor in synthesizing more complex organic molecules. The study highlighted its utility in developing novel compounds with enhanced biological activity, showcasing the versatility of this ester in organic chemistry applications.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and materials. Its properties make it suitable for applications in liquid crystal displays (LCDs) and other electronic devices due to its ability to form liquid crystalline phases under certain conditions .

Mécanisme D'action

The mechanism of action of 4-Butoxyphenyl 4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating cell signaling pathways, leading to changes in cell cycle progression and apoptosis. The compound’s ability to induce apoptosis is thought to be mediated through caspase-dependent pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

2.1. Structural Analogs and Key Differences

2.2. Property Analysis

- Polarity and Solubility: The butoxy-substituted compound exhibits moderate polarity due to its ether group, favoring solubility in semi-polar solvents (e.g., dichloromethane). The cyano/fluoro-substituted analog () has higher polarity, enhancing solubility in polar aprotic solvents (e.g., acetonitrile) .

- Thermal and Mesogenic Behavior: The trans-cyclohexyl analog () likely exhibits higher melting points and stable LC phases due to molecular symmetry and rigidity . The butoxy-substituted compound may display broader LC temperature ranges, balancing flexibility (from butoxy) and rigidity (from cyclohexane). The cyano/fluoro-substituted compound () could show lower melting points but enhanced dipole-dipole interactions, favoring nematic LC phases .

- Applications: Butoxy-substituted derivative: Suitable for LC mixtures requiring tunable phase transitions. trans-Cyclohexyl analog: Ideal for high-stability displays (e.g., twisted nematic devices) . Cyano/fluoro-substituted analog: Used in high-performance electro-optical materials due to strong dipolar interactions .

Research Findings and Trends

- Substituent Effects: Alkoxy chains (e.g., butoxy) enhance molecular flexibility, reducing phase transition temperatures compared to rigid substituents like cyclohexyl groups . Electron-withdrawing groups (e.g., cyano, fluoro) increase dielectric anisotropy, critical for fast-switching LC displays .

- Synthetic Feasibility: The butoxy-substituted compound can be synthesized via esterification of 4-propylcyclohexanecarboxylic acid with 4-butoxyphenol, a straightforward route with high yield. The trans-cyclohexyl analog () requires stereoselective synthesis, increasing complexity .

Activité Biologique

4-Butoxyphenyl 4-propylcyclohexanecarboxylate (BPPC) is an organic compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

BPPC is characterized by its unique structure, which includes a butoxy group attached to a phenyl ring and a propyl group linked to a cyclohexanecarboxylate moiety. Its chemical formula is .

The biological activity of BPPC can be attributed to its interaction with various cellular targets:

- Cell Membrane Interaction : BPPC's amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes.

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Biological Activity

Research indicates that BPPC exhibits a range of biological activities:

- Anti-inflammatory Effects : BPPC has been studied for its potential to inhibit inflammatory pathways, particularly through the modulation of cytokine production.

- Anticancer Properties : Preliminary studies suggest that BPPC may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Activity : BPPC has shown promise in inhibiting the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Anticancer Activity :

- Antimicrobial Effects :

Comparative Analysis with Similar Compounds

To better understand the unique properties of BPPC, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Methoxyphenyl 4-propylcyclohexanecarboxylate | Methoxy group on phenyl | Anticancer, anti-inflammatory |

| 2-Amino-2-cyclohexylpropanoic acid | Amino acid derivative | Cardiac signaling modulation |

Pharmacokinetics

BPPC is expected to exhibit favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Q. What are the standard synthetic routes for preparing 4-butoxyphenyl 4-propylcyclohexanecarboxylate?

The compound can be synthesized via esterification between 4-propylcyclohexanecarboxylic acid and 4-butoxyphenol, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Transesterification of methyl 4-propylcyclohexanecarboxylate with 4-butoxyphenol in the presence of a Lewis acid catalyst (e.g., Ti(OiPr)₄) is another viable route. Reaction optimization should include temperature control (60–80°C) and inert atmosphere (N₂/Ar) to minimize hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm ester linkage and substituent positions.

- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) for purity assessment and molecular ion detection.

- FT-IR to identify carbonyl (C=O, ~1720 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.

- DSC/TGA for thermal stability profiling (e.g., decomposition onset temperature) .

Q. How does storage condition variability affect compound stability?

Store at –20°C under inert gas (argon) to prevent ester hydrolysis. Stability studies should compare degradation rates under light (UV-vis exposure), humidity (40–80% RH), and temperature (4°C vs. 25°C) using accelerated aging protocols. Monitor via HPLC purity checks at 0, 30, and 90 days. Hydrolysis products (e.g., free acid/phenol) indicate instability .

Q. What methodologies ensure purity >95% for in vitro studies?

Purification steps:

Column chromatography (silica gel, hexane/ethyl acetate gradient).

Recrystallization from ethanol/water (4:1 v/v).

Preparative HPLC (C18 column, isocratic elution with methanol). Validate purity via triple detection (UV, ELSD, MS) and confirm absence of residual solvents (GC-MS) .

Advanced Research Questions

Q. How can factorial design optimize synthetic yield and scalability?

Use a 2³ factorial design to test variables:

- Factors : Catalyst loading (0.5–1.5 mol%), temperature (60–100°C), reaction time (12–24 hr).

- Response : Yield (%) and purity (%). Analyze interactions via ANOVA and response surface methodology. For scalability, apply kinetic modeling (e.g., Arrhenius equation) to predict batch reactor performance .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Purity variability : Enforce QC protocols (e.g., NMR/HPLC batch testing).

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO ≤0.1%), and replicate counts (n ≥ 3). Use meta-analysis to aggregate data, applying statistical weighting for study quality (e.g., Cochrane criteria) .

Q. What computational approaches predict structure-property relationships?

- DFT calculations (B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gap, dipole moment) and reactivity.

- Molecular dynamics simulations (GROMACS) to assess lipid bilayer permeability (logP correlation). Validate predictions with experimental logD₇.₄ (shake-flask method) .

Q. How to design in vitro studies for enzyme inhibition or receptor binding?

- Enzyme assays : Use fluorescence-based substrates (e.g., fluorogenic esterases) with Michaelis-Menten kinetics. Include positive controls (e.g., Orlistat for lipases).

- Receptor studies : Radioligand binding assays (³H-labeled analogs) with Scatchard analysis for Kd determination. Confirm specificity via knockout cell models .

Q. What advanced techniques study surface adsorption in environmental interfaces?

- Microspectroscopic imaging (ToF-SIMS, AFM-IR) to map adsorption on indoor surfaces (e.g., silica, PVC).

- Controlled chamber experiments (25°C, 50% RH) with GC-MS headspace analysis for volatile byproduct detection .

Q. How to evaluate environmental persistence and degradation pathways?

- Photolysis studies : Expose to UV-C (254 nm) in aqueous suspension; monitor via LC-QTOF for hydroxylated/de-esterified products.

- Biodegradation assays : Use OECD 301F (activated sludge) to measure BOD28. Compare aerobic vs. anaerobic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.